molecular formula C11H16N2O2 B1443968 4-Amino-2-isobutoxybenzamide CAS No. 99981-76-7

4-Amino-2-isobutoxybenzamide

Cat. No. B1443968
CAS RN: 99981-76-7
M. Wt: 208.26 g/mol
InChI Key: XBQYOLIOBABGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-2-isobutoxybenzamide” is a chemical compound with the molecular formula C17H20N2O2 and a molecular weight of 284.35 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-Amino-2-isobutoxybenzamide” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Amino-2-isobutoxybenzamide” were not found, benzamides can undergo a variety of reactions. For instance, benzamides can be prepared through direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

Amino acids, which are structurally similar to “4-Amino-2-isobutoxybenzamide”, are colorless, crystalline solids. They have a high melting point greater than 200°C. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .

Safety And Hazards

Based on the safety data sheet of a similar compound, 4-Aminobenzamide, it is suggested that “4-Amino-2-isobutoxybenzamide” may form combustible dust concentrations in air. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective clothing and ensuring good ventilation .

properties

IUPAC Name

4-amino-2-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7H,6,12H2,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQYOLIOBABGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(2-methylpropoxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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